

Photophysical Properties of Pigment Red 81:2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pigment Red 81:2

Cat. No.: B1599079

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the anticipated photophysical properties of **Pigment Red 81:2**, a prominent member of the rhodamine family of dyes. Due to a notable absence of specific photophysical data for **Pigment Red 81:2** in peer-reviewed literature, this document leverages data from closely related and well-characterized rhodamine dyes, such as Rhodamine B and Rhodamine 6G, to infer its likely characteristics. The experimental protocols detailed herein are standard methodologies for the characterization of such pigments and can be applied to **Pigment Red 81:2** for empirical determination of its properties.

Introduction to Pigment Red 81:2

Pigment Red 81:2 is a brilliant bluish-red organic pigment belonging to the xanthene class of dyes.[1][2][3] It is a laked pigment, meaning the soluble rhodamine dye is rendered insoluble by precipitation onto an inert binder, which enhances its stability for applications such as printing inks, plastics, and textiles.[2] Its chemical structure is based on the rhodamine core, which is responsible for its characteristic strong color and fluorescence.[1] The laking process can, however, influence the final photophysical properties of the dye by altering its aggregation state and local chemical environment.

Expected Photophysical Properties

The photophysical properties of rhodamine dyes are dictated by the electronic transitions within their xanthene core. While specific quantitative data for **Pigment Red 81:2** is not readily

available, the following sections outline the expected properties based on its rhodamine heritage.

Absorption and Emission Spectra

Rhodamine dyes are characterized by strong absorption in the visible region of the electromagnetic spectrum, typically between 500 and 560 nm, and exhibit a distinct fluorescence emission at slightly longer wavelengths (a phenomenon known as the Stokes shift). The solid-state nature of **Pigment Red 81:2** may lead to spectral broadening and shifts compared to rhodamines in solution due to intermolecular interactions.

Quantum Yield

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. Rhodamine dyes are known for their high quantum yields in solution. However, in the solid state, aggregation-caused quenching can lead to a reduction in the quantum yield.

Fluorescence Lifetime

The fluorescence lifetime (τ_F) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For rhodamine dyes, lifetimes are typically in the nanosecond range. Similar to quantum yield, the fluorescence lifetime of **Pigment Red 81:2** in its solid form may be influenced by aggregation and environmental factors.

Quantitative Data of Related Rhodamine Dyes

The following table summarizes the photophysical properties of Rhodamine B and Rhodamine 6G in solution, which serve as a reference for the expected, though not identical, properties of **Pigment Red 81:2**. It is crucial to note that these values are for the dyes in solution and the properties of the solid pigment will likely differ.

Photophysical Property	Rhodamine B (in Ethanol)	Rhodamine 6G (in Ethanol)	Pigment Red 81:2 (Expected Range)
Absorption Maximum ($\lambda_{\text{abs_max}}$)	~543 nm	~530 nm	540 - 570 nm
Emission Maximum ($\lambda_{\text{em_max}}$)	~565 nm	~555 nm	560 - 600 nm
Molar Absorptivity (ϵ)	>100,000 M ⁻¹ cm ⁻¹	~116,000 M ⁻¹ cm ⁻¹	High (qualitative)
Fluorescence Quantum Yield (Φ_{F})	~0.70	~0.95	0.1 - 0.7 (solid state)
Fluorescence Lifetime (τ_{F})	~1.7 ns	~4.1 ns	1 - 5 ns

Note: The expected range for **Pigment Red 81:2** is an educated estimation based on the properties of related rhodamine dyes and the typical effects of aggregation in the solid state. These values require experimental verification.

Experimental Protocols

To empirically determine the photophysical properties of **Pigment Red 81:2**, the following standard experimental protocols are recommended.

Sample Preparation

For solid-state measurements, **Pigment Red 81:2** powder can be analyzed directly. For comparative purposes, creating a dispersion of the pigment in a suitable solvent or a polymer film may be beneficial.

Absorption Spectroscopy

The absorption spectrum of a solid sample can be measured using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The pigment powder is typically mixed with a non-absorbing matrix like BaSO₄ and packed into a sample holder. The instrument measures the amount of light reflected from the sample as a function of wavelength.

Steady-State Fluorescence Spectroscopy

The emission spectrum is recorded using a spectrofluorometer. For a powder sample, a front-face illumination setup is often used to minimize inner filter effects. The sample is excited at a wavelength within its absorption band, and the emitted light is collected and analyzed by the instrument.

Fluorescence Quantum Yield Measurement

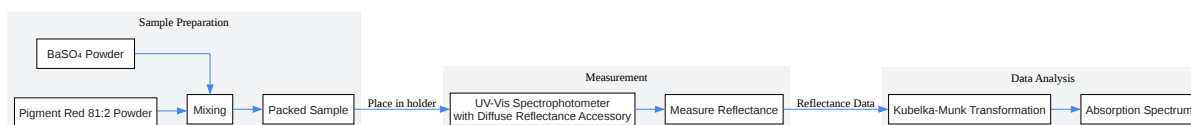
The absolute quantum yield of a powder sample can be determined using a spectrofluorometer with an integrating sphere.^{[4][5]} The integrating sphere collects all the light scattered and emitted from the sample. By comparing the integrated emission intensity to the amount of light absorbed by the sample, the quantum yield can be calculated.^{[4][5]}

Time-Resolved Fluorescence Spectroscopy

The fluorescence lifetime is measured using time-resolved fluorescence spectroscopy, often employing the time-correlated single-photon counting (TCSPC) technique.^{[6][7][8][9]} The sample is excited by a pulsed light source (e.g., a picosecond laser), and the arrival times of the emitted photons are recorded to construct a fluorescence decay curve, from which the lifetime is determined.^{[6][7][8][9]}

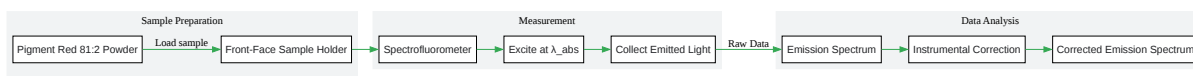
Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of **Pigment Red 81:2**.



[Click to download full resolution via product page](#)

Workflow for Absorption Spectroscopy of **Pigment Red 81:2**.



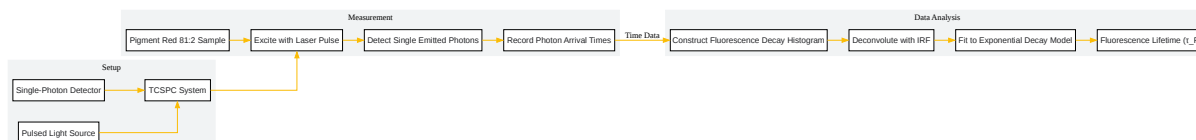
[Click to download full resolution via product page](#)

Workflow for Steady-State Fluorescence Spectroscopy.



[Click to download full resolution via product page](#)

Workflow for Absolute Quantum Yield Measurement.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 81:2 [dyestuffintermediates.com]
- 2. PIGMENT RED 81:2 - Ataman Kimya [atamanchemicals.com]
- 3. Pigment Red 81:2 - SY Chemical Co., Ltd. [sypigment.com]
- 4. Video: Absolute Quantum Yield Measurement of Powder Samples [jove.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]

- To cite this document: BenchChem. [Photophysical Properties of Pigment Red 81:2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599079#photophysical-properties-of-pigment-red-81-2-as-a-rhodamine-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com